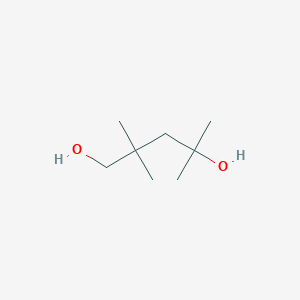
2,2,4-Trimethylpentane-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-Trimethylpentane-1,4-diol is an organic compound with the molecular formula C8H18O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2,4-Trimethylpentane-1,4-diol can be synthesized through several methods. One common approach involves the hydrogenation of 2,2,4-trimethylpentane-1,4-dione. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Industrial Production Methods: In an industrial setting, this compound is often produced by the catalytic hydrogenation of 2,2,4-trimethylpentane-1,4-dione. The process involves the use of a fixed-bed reactor where the dione is passed over a catalyst bed under hydrogen gas flow. The reaction conditions are optimized to achieve high yield and purity of the diol.
Chemical Reactions Analysis
Types of Reactions: 2,2,4-Trimethylpentane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products:
Oxidation: 2,2,4-Trimethylpentane-1,4-dione or 2,2,4-trimethylpentanoic acid.
Reduction: 2,2,4-Trimethylpentane.
Substitution: 2,2,4-Trimethylpentane-1,4-dichloride or 2,2,4-trimethylpentane-1,4-dibromide.
Scientific Research Applications
2,2,4-Trimethylpentane-1,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is utilized in the preparation of biologically active molecules and as a solvent in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and active pharmaceutical ingredients (APIs).
Industry: The diol is employed in the production of polymers, resins, and plasticizers. It is also used as a coalescing agent in paints and coatings to improve film formation.
Mechanism of Action
The mechanism of action of 2,2,4-trimethylpentane-1,4-diol depends on its application. In chemical reactions, the hydroxyl groups participate in various transformations, acting as nucleophiles or electrophiles. In biological systems, the compound can interact with enzymes and proteins, influencing their activity and function. The specific molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
2,2,4-Trimethylpentane-1,4-diol can be compared with other similar diols such as:
2,2,4-Trimethylpentane-1,3-diol: This compound has hydroxyl groups at different positions, leading to distinct chemical properties and reactivity.
Neopentyl glycol (2,2-dimethyl-1,3-propanediol): It has a similar structure but with different spatial arrangement of hydroxyl groups, affecting its applications and reactivity.
1,4-Cyclohexanedimethanol: This diol has a cyclic structure, which imparts different physical and chemical properties compared to this compound.
The uniqueness of this compound lies in its specific arrangement of hydroxyl groups and its branched carbon chain, which contribute to its distinct reactivity and applications.
Properties
IUPAC Name |
2,2,4-trimethylpentane-1,4-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-7(2,6-9)5-8(3,4)10/h9-10H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQBAPMBTTWGMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(C)(C)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60615937 |
Source


|
| Record name | 2,2,4-Trimethylpentane-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60615937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80864-10-4 |
Source


|
| Record name | 2,2,4-Trimethylpentane-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60615937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
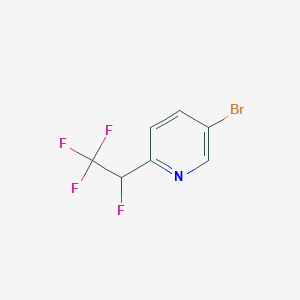
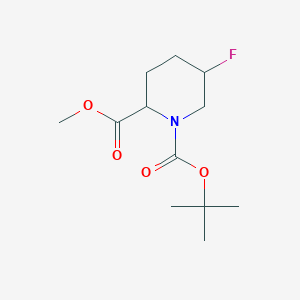
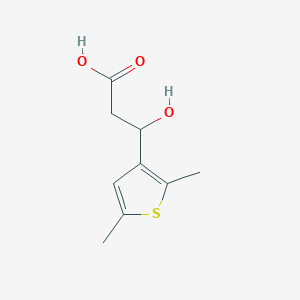
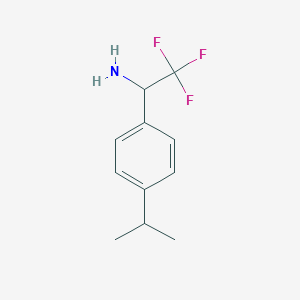
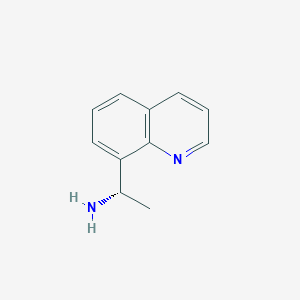

amine](/img/structure/B13527326.png)
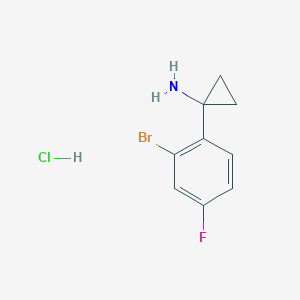
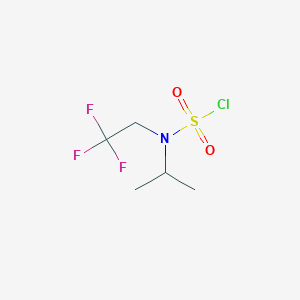
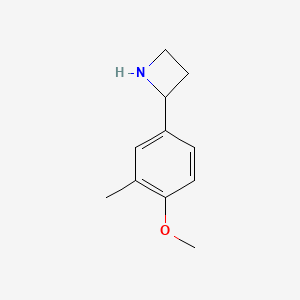
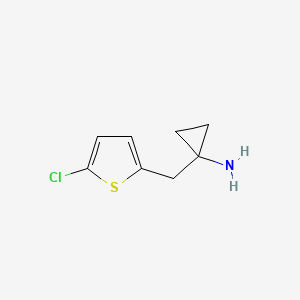
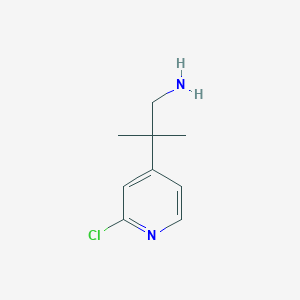
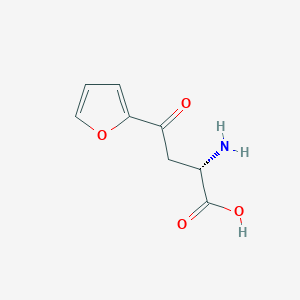
amine](/img/structure/B13527376.png)
